Trans-Bicyclo[4.1.0]heptane-7-carboxylic acid
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Overview
Description
Trans-Bicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound with the molecular formula C8H12O2. It is characterized by a unique bicyclo[4.1.0]heptane structure, which consists of a seven-membered ring fused to a three-membered ring. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-Bicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of cyclohexene with diazomethane to form the bicyclic structure, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Trans-Bicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
Trans-Bicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Trans-Bicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, further stabilizing these interactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a similar bicyclic structure but differ in the ring size and connectivity.
7-Oxabicyclo[2.2.1]heptane: This compound contains an oxygen atom in the bicyclic structure, leading to different reactivity and properties
Uniqueness
Trans-Bicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1S,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
PNTAWGJKWLLAAW-WDSKDSINSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)C2C(=O)O |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)O |
Origin of Product |
United States |
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